Unii-ckp8AS5W73

Description

Contextualization within Cyclic Dinucleotide Chemistry

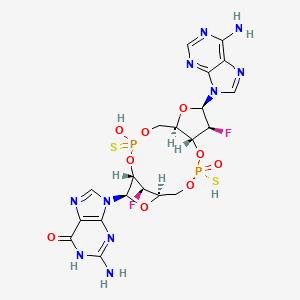

Ulevostinag is a structurally complex cyclic dinucleotide (CDN). acs.org CDNs are a class of molecules that play a crucial role in biological signaling. The foundational structure of Ulevostinag is built upon two unnatural nucleoside derivatives. acs.org These are linked by two P-chiral phosphorothioate (B77711) groups, a modification that contributes to the molecule's stability and activity. acs.org The intricate, densely functionalized structure of Ulevostinag, which includes fluorinated stereocenters, places it within a sophisticated area of medicinal chemistry. digitellinc.com

Ulevostinag as a Stimulator of Interferon Genes (STING) Agonist

Ulevostinag functions as a potent agonist of the Stimulator of Interferon Genes (STING) pathway. medchemexpress.commedchemexpress.com The STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which can be a sign of viral infection or cellular damage, including that seen in cancer cells. nih.gov

Upon administration, Ulevostinag binds to the STING protein, triggering a conformational change that initiates a downstream signaling cascade. acs.orgdrugbank.com This activation leads to the phosphorylation of TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3). drugbank.com Activated IRF3 then translocates to the nucleus, driving the transcription and production of type I interferons (IFNs) and other pro-inflammatory cytokines such as IL-6 and TNF-α. medchemexpress.comdrugbank.com This surge in interferons and cytokines stimulates a robust anti-tumor immune response, including the recruitment and activation of dendritic cells and cytotoxic T lymphocytes. drugbank.comnih.gov

Overview of its Discovery and Chemical Development

The discovery of Ulevostinag was the result of a deliberate medicinal chemistry effort by Merck & Co., Inc. to develop novel therapeutics for cancer treatment by targeting the STING pathway. acs.org The process involved leveraging X-ray crystallography and computational modeling to explore new structural features for STING agonists. acs.orgresearchgate.net This approach allowed for the rational design and synthesis of a large number of structurally complex CDNs to identify a candidate with optimal properties for clinical development. acs.orgnih.gov

The synthesis of Ulevostinag presented significant challenges due to its complex stereochemistry and unnatural nucleoside components. digitellinc.com Initial synthetic routes were complex, but innovations in P(III) chemistry and the development of a multi-step biocatalytic cascade using an engineered animal cGAS (cyclic guanosine (B1672433) adenosine (B11128) synthase) enzyme enabled a more efficient and diastereoselective synthesis. acs.org This biocatalytic approach proved crucial for producing the clinical supply of Ulevostinag. acs.orgdigitellinc.com

Research Rationale and Significance in Immunomodulation

The primary rationale for developing Ulevostinag is its potential to act as an immunomodulatory agent for cancer therapy. invivochem.com The goal is to stimulate a patient's own immune system to recognize and attack tumor cells. invivochem.com By directly activating the STING pathway within the tumor microenvironment, Ulevostinag can convert an immunologically "cold" tumor (lacking immune cells) into a "hot" one, thereby making it more susceptible to immune-mediated destruction. nih.gov

Research has shown that intratumoral administration of Ulevostinag leads to robust upregulation of cytokines within the tumor and effective antitumor activity in preclinical models. nih.gov Furthermore, it has demonstrated the ability to induce tumor regression not only in injected tumors but also in distant, non-injected tumors, an effect known as the abscopal effect. medchemexpress.cn This systemic anti-tumor immunity is a key goal of cancer immunotherapy. The potential of Ulevostinag is further highlighted by its enhanced efficacy when used in combination with immune checkpoint inhibitors like anti-PD-1 antibodies, suggesting a synergistic effect in overcoming tumor-induced immune suppression. acs.orgnih.gov

Detailed Research Findings

| Study Type | Model | Key Findings | Reference |

|---|---|---|---|

| Preclinical (In Vivo) | MC38 and B16F10 tumor-bearing mice | Intratumoral administration resulted in complete tumor regression and enhanced the efficacy of anti-PD-1 therapy. | medchemexpress.com |

| Preclinical (In Vivo) | MC38 colon adenocarcinoma tumor-bearing mice | Activated tumor-specific immune responses in injected tumors and inhibited tumor growth at untreated, distal sites. Elevated IFN-β, IL-6, and TNF-α in injected tumors. | medchemexpress.cn |

| Phase 1 Clinical Trial (NCT03010176) | Patients with advanced/metastatic solid tumors or lymphomas | Intratumoral ulevostinag (with or without pembrolizumab) had manageable toxicity and showed evidence of STING activation. Plasma ulevostinag concentrations increased dose-dependently. | nih.gov |

| Phase 2 Clinical Trial (NCT04220866) | Patients with untreated metastatic or unresectable, recurrent HNSCC | Combination therapy with pembrolizumab (B1139204) showed antitumor activity. 4 out of 8 participants had a complete or partial response. | nih.gov |

Properties

CAS No. |

2082743-96-0 |

|---|---|

Molecular Formula |

C20H22F2N10O9P2S2 |

Molecular Weight |

710.5 g/mol |

IUPAC Name |

2-amino-9-[(1S,6R,8R,9S,10R,15R,17R,18R)-8-(6-aminopurin-9-yl)-9,18-difluoro-3,12-dihydroxy-3,12-bis(sulfanylidene)-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecan-17-yl]-1H-purin-6-one |

InChI |

InChI=1S/C20H22F2N10O9P2S2/c21-8-6-1-36-42(34,44)40-12-7(39-18(9(12)22)31-4-27-10-14(23)25-3-26-15(10)31)2-37-43(35,45)41-13(8)19(38-6)32-5-28-11-16(32)29-20(24)30-17(11)33/h3-9,12-13,18-19H,1-2H2,(H,34,44)(H,35,45)(H2,23,25,26)(H3,24,29,30,33)/t6-,7-,8-,9+,12-,13-,18-,19-,42?,43?/m1/s1 |

InChI Key |

YSUIQYOGTINQIN-UZFYAQMZSA-N |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)F)OP(=O)(OC[C@@H]5[C@H]([C@H]([C@@H](O5)N6C=NC7=C6N=C(NC7=O)N)OP(=S)(O1)O)F)S |

Canonical SMILES |

C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)F)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C6N=C(NC7=O)N)OP(=S)(O1)O)F)S |

Origin of Product |

United States |

Synthetic Methodologies and Process Chemistry of Ulevostinag

Retrosynthetic Analysis and Strategic Design for the Cyclic Dinucleotide Core

The synthetic strategy for Ulevostinag is rooted in a convergent retrosynthetic analysis that deconstructs the target molecule into its key building blocks. The core cyclic dinucleotide structure, featuring two non-natural fluorinated nucleosides linked by a diastereomerically pure phosphorothioate (B77711) backbone, dictates a strategy that disconnects the molecule at the two phosphodiester linkages. This approach simplifies the complex macrocycle into two linear dinucleotide fragments, which are further broken down into their constituent protected nucleoside and phosphoramidite (B1245037) components.

| Target Molecule | Key Disconnections | Precursor Structures |

| Ulevostinag | Cyclic Phosphorothioate Linkages | Linear Dinucleotide Intermediates |

| Linear Dinucleotide Intermediates | Phosphoramidite Coupling | Protected Fluorinated Nucleosides and Phosphoramidites |

| Protected Fluorinated Nucleosides | Glycosidic Bond Formation | Fluorinated Sugar Moieties and Nucleobases |

This strategic design allows for the modular synthesis of the non-natural nucleoside subunits, which are then coupled to form the cyclic core in a controlled manner.

Synthesis of Non-Natural Nucleoside Subunits

The synthesis of Ulevostinag necessitates the preparation of unique, non-natural nucleoside subunits, specifically fluorinated derivatives of adenosine (B11128) and guanosine (B1672433).

Preparation of Fluorinated Nucleoside Derivatives (e.g., 2′-deoxy-2′-β-fluoro-adenosine, 3′-deoxy-3′-α-fluoro-guanosine)

The synthesis of 2′-deoxy-2′-β-fluoro-adenosine often begins with a suitable protected adenosine derivative. A common strategy involves the activation of the 2'-hydroxyl group, followed by nucleophilic substitution with a fluoride (B91410) source. For instance, deaminative fluorination of 2-aminoadenosine (B16350) can be employed, followed by silylation of the 3' and 5'-hydroxyl groups. The subsequent thiocarbonylation and radical deoxygenation at the 2' position, followed by desilylation, yields the desired 2'-deoxy-2'-fluoroadenosine. An alternative approach involves the coupling of a silylated 2-fluoroadenine (B1664080) with a protected 2-deoxy-1-thio-D-erythro-pentofuranoside derivative, which after separation of anomers and desilylation, provides the target β-anomer.

Accessing Keto-Nucleoside Intermediates

Keto-nucleoside intermediates are pivotal in the synthesis of modified sugars, including the fluorinated derivatives required for Ulevostinag. The formation of a keto group at a specific position on the sugar ring allows for the stereocontrolled introduction of various substituents, including fluorine. For example, the synthesis of a 3'-fluoro-substituted nucleoside can proceed through a 3'-keto-nucleoside intermediate. This intermediate can be generated by the oxidation of the 3'-hydroxyl group of a suitably protected nucleoside. The subsequent reaction of this keto-nucleoside with a fluorinating agent, such as diethylaminosulfur trifluoride (DAST), can then introduce the fluorine atom with a specific stereochemistry, influenced by steric hindrance and the reaction conditions. While inherently unstable, these keto sugar nucleotides are versatile precursors for various deoxy sugar nucleotides.

Diastereoselective Phosphorothioate Linkage Formation

The creation of the phosphorothioate linkages in Ulevostinag with the correct (Rp) stereochemistry is a critical step. In the chemical synthesis, this is achieved through a carefully controlled phosphite (B83602) triester approach. This method involves the coupling of a 3'-phosphoramidite of one nucleoside with the 5'-hydroxyl group of the second nucleoside. The resulting phosphite triester intermediate is then sulfurized, typically using reagents like 3H-1,2-benzodithiol-3-one 1,1-dioxide (Beaucage reagent) or phenylacetyl disulfide (PADS).

The diastereoselectivity of this process is influenced by the nature of the phosphoramidite protecting groups, the coupling agent, and the reaction conditions. The medicinal chemistry synthesis of Ulevostinag initially involved the functionalization of the C2′-oxygen of a protected C2′-α-fluoro-guanosine as an H-phosphonate diester, which was then coupled and sulfurized. tandfonline.com For larger scale manufacturing, a P(III) supply route was developed to ensure high diastereoselectivity and robust production. tandfonline.com

Biocatalytic Approaches in Ulevostinag Synthesis

Recognizing the complexities and potential inefficiencies of a purely chemical synthesis for a molecule like Ulevostinag, biocatalytic methods have been explored and implemented, particularly for the crucial cyclization step. tandfonline.com

The enzyme cyclic guanosine adenosine synthase (cGAS) naturally synthesizes the cyclic dinucleotide 2',3'-cGAMP from ATP and GTP. tandfonline.com Research into the synthesis of Ulevostinag demonstrated that cGAS could also be utilized to cyclize the non-natural, fluorinated nucleoside triphosphates, 3′F-thioGTP and 2′F-thioATP, to form the desired cyclic dinucleotide core of Ulevostinag. tandfonline.com Initial studies showed that wild-type cGAS could process the phosphorothioate substrates and produce a single CDN diastereomer. tandfonline.com

Enzyme Engineering for Non-Natural Cofactor Recycling

The biocatalytic synthesis of Ulevostinag by cGAS is dependent on the availability of the non-natural thiotriphosphate precursors (e.g., 3′F-thioGTP and 2′F-thioATP). The synthesis of these nucleoside triphosphates from their corresponding nucleosides is an energy-intensive process, typically requiring adenosine triphosphate (ATP) as a phosphate (B84403) donor in reactions catalyzed by nucleoside kinases. For an economically viable and scalable process, the stoichiometric use of ATP is prohibitive.

This necessitates the implementation of a cofactor recycling system. Enzyme engineering plays a crucial role in developing robust systems for the regeneration of ATP. A common strategy involves coupling the phosphorylation reaction with a second enzymatic reaction that regenerates ATP from adenosine diphosphate (B83284) (ADP).

| Enzyme for ATP Regeneration | Phosphate Donor | Byproduct |

| Acetate Kinase (AcK) | Acetyl Phosphate | Acetate |

| Pyruvate Kinase (PK) | Phosphoenolpyruvate (PEP) | Pyruvate |

| Polyphosphate Kinase (PPK) | Polyphosphate | - |

Leveraging Enzymatic Selectivity for Stereochemical Control

The inherent stereochemical complexity of Ulevostinag, with its multiple chiral centers, presents a significant synthetic challenge. To address this, enzymatic catalysis has been pivotal, particularly in controlling the stereochemistry of the phosphorothioate linkages. The discovery process for Ulevostinag was significantly aided by the use of cGAS (cyclic guanosine adenosine synthase) biocatalysis. acs.org This success spurred further investigation into a biocatalytic synthesis approach for larger scale production. acs.org

A noteworthy advancement in this area was the development of a multi-step biocatalytic cascade. This process, enabled by the directed evolution of an engineered animal cGAS, facilitates a diastereoselective, single-pot synthesis of Ulevostinag. acs.org This enzymatic approach provides the final complex structure in high yield and efficiency, underscoring the power of biocatalysis in managing the intricate stereochemical requirements of the molecule. acs.org

Chemical Synthesis Pathways

The initial synthetic routes for Ulevostinag developed for medicinal chemistry purposes laid the groundwork for later, more scalable processes. acs.org A common pathway for preparing diphosphorothioate analogs, which are structurally related to Ulevostinag, involves a process that generates four diastereomers from the two phosphorus centers. The desired major diastereomer, the Rp,Rp-diphosphorothioate cyclic dinucleotide, is then purified by reverse-phase preparative HPLC. acs.org

The medicinal chemistry synthesis of Ulevostinag itself followed a similar strategy. It began with the functionalization of the C2′-oxygen of a protected C2′-α-fluoro-guanosine as an H-phosphonate diester, which was then hydrolyzed to a key intermediate. acs.org This intermediate was then coupled with a protected 2'-fluoro-adenosine derivative. Subsequent steps, including macrocyclization and sulfurization, ultimately yielded Ulevostinag, albeit with the need for purification to isolate the desired diastereomer. acs.org

Electrophilic Fluorination Strategies

A critical component of Ulevostinag is the 3′-deoxy-3′-α-fluoro-guanosine (3′-FG) subunit. The efficient and stereoselective introduction of the fluorine atom at the 3' position is a key challenge. acs.orgacs.org A robust and scalable synthesis of this intermediate was developed, starting from guanosine. acs.org A key feature of this approach is the activation of the 2' and 3'-hydroxyl groups of guanosine as a bis-tosylate. This enables a regioselective E2 elimination to simultaneously deoxygenate the 3′-position and form a 2′-ketone, yielding a 3′-deoxy-2′-keto-guanosine derivative. acs.org

Following the formation of the keto-nucleoside intermediate, the synthesis proceeds with a diastereoselective α-fluorination. acs.orgacs.org This step utilizes an aminocatalytic electrophilic fluorination process. L-leucine amide was identified as an effective catalyst for this transformation. acs.org The fluorination is followed by a substrate-directed reduction of the ketone, which proceeds with high stereoselectivity (>95:5) through an intramolecular hydride delivery from the hindered β-face of the nucleoside. acs.org This efficient, stereodefined process was crucial for the kilogram-scale production of the 3'-FG subunit. acs.org

| Step | Reagent/Catalyst | Key Feature |

| Keto-nucleoside Formation | Guanosine, Tosyl chloride | Regioselective E2 elimination to form 2'-ketone and deoxygenate 3'-position. acs.org |

| Electrophilic Fluorination | L-leucine amide, NFSI | Aminocatalytic, diastereoselective α-fluorination. acs.org |

| Ketone Reduction | - | Substrate-directed intramolecular hydride delivery for high stereoselectivity. acs.org |

Macrocyclization Techniques for Dinucleotide Formation

The formation of the cyclic dinucleotide core of Ulevostinag is accomplished through macrocyclization. In the medicinal chemistry synthesis, after coupling the two nucleoside subunits to form a linear dinucleotide, treatment with diphenyl phosphorochloridate in pyridine (B92270) was used to effect the macrocyclization. acs.org This was followed by a sulfurization step to introduce the phosphorothioate linkage. acs.org

Further optimization of the macrocyclization was achieved using 1-(mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole (MSNT) as a coupling agent. This method provided nearly perfect selectivity for the newly formed P-S center. acs.org In a later stage process, the charges of diphenyl phosphoryl chloride were significantly reduced, and the reaction concentration was increased by switching the solvent system from a pyridine/dichloromethane to a pyridine/acetonitrile mixture, without compromising the reaction's performance. acs.org This optimization led to the formation of the desired P(III) linkage in a 5:1 stereochemical ratio in favor of the correct configuration. acs.org

| Method | Reagent | Stereoselectivity |

| Medicinal Chemistry Route | Diphenyl phosphorochloridate | ~3:1 ratio of Rp:Sp after sulfurization. acs.org |

| Optimized Route | MSNT | Near perfect selectivity for the P-S center. acs.org |

| P(III) Supply Route | Diphenyl phosphoryl chloride (reduced charge) | 5:1 ratio in favor of the desired stereochemistry. acs.org |

Scalable Synthesis and Process Optimization for Ulevostinag Subunits

As Ulevostinag advanced into clinical trials, the development of a synthetic route suitable for long-term, large-scale production became a priority. acs.org This involved significant process optimization for the synthesis of its key subunits, particularly 3′-deoxy-3′-α-fluoro-guanosine (3′-FG). acs.orgacs.org The development of a kilogram-scale synthesis for this subunit was a major achievement. acs.org

Key optimizations in the synthesis of the 3'-FG subunit included addressing the instability of the fluorination catalyst, L-Leu-OMe, towards N-fluorobenzenesulfonimide (NFSI). This was initially managed by the portionwise addition of NFSI. acs.org Further process improvements focused on identifying a more stable catalyst, leading to the selection of commercially available L-leucine amide. This change, along with other optimizations, helped to control temperature spikes observed during the addition of solid NFSI, mitigating risks associated with large-scale reactions. acs.org

For the final steps of the synthesis, optimization of the "end-game" was crucial. For instance, an impurity was identified as being formed during a trifluoroacetic acid (TFA) quench step. The incorporation of a 1-propanol (B7761284) quench was found to be highly effective in mitigating this impurity, thereby improving the throughput and simplifying the purification of the final compound. acs.org These process chemistry innovations were essential for overcoming the challenges associated with the intrinsic complexity of this phosphorothioate cyclic dinucleotide drug candidate and enabling the delivery of clinical supplies. acs.org

Molecular Mechanisms of Action and Cellular Interactions

Ulevostinag-STING Binding Kinetics and Thermodynamics

Ulevostinag is a potent cyclic dinucleotide (CDN) designed to mimic the endogenous STING ligand, 2',3'-cyclic guanosine (B1672433) monophosphate-adenosine monophosphate (cGAMP). acs.orgnih.gov As an analogue, its interaction with the STING protein is characterized by high-affinity binding, which is the critical first step in the activation of the STING signaling pathway. researchgate.netfrontiersin.org The development of Ulevostinag and similar synthetic CDNs was driven by the need for agents with improved stability and the ability to effectively bind to human STING variants. targetedonc.com

Ligand-Target Complex Formation and Specificity

The STING protein exists as a dimer located on the endoplasmic reticulum. acs.orgnih.gov Ulevostinag, like its natural counterpart cGAMP, binds directly to a pocket within the cytoplasmic ligand-binding domain (LBD) of the STING dimer. acs.orgnih.gov This interaction is highly specific. The structural basis for this high-affinity binding has been elucidated through X-ray crystallography studies of STING bound to cGAMP, which informed the design of agonists like Ulevostinag. acs.orgresearchgate.net The binding is stabilized by a network of direct and water-involved hydrogen bonds. acs.org While Ulevostinag was designed for human STING, it is noteworthy that some STING agonists, such as DMXAA, exhibit species-specificity, binding with high affinity to murine STING but not the human protein due to a single amino acid difference in the binding site. acs.orgtargetedonc.com

Allosteric Modulation and Induced Conformational Changes of STING

The binding of a ligand like Ulevostinag to the STING dimer is not a simple lock-and-key interaction but rather a process of allosteric modulation that induces a significant conformational change. acs.orgnih.gov Upon binding, the STING dimer transitions from a flexible "open" state to a more compact and rigid "closed" conformation. acs.orgnih.gov This structural reorganization involves an inward rotation of the two protomers and is the definitive active state of the protein. acs.orgnih.gov In this closed form, the bound ligand becomes completely sequestered from the surrounding solution, a key feature of STING activation. acs.org This ligand-induced conformational change is essential for subsequent downstream signaling events, as it creates a scaffold for the recruitment and activation of other proteins. nih.govmdpi.com

Downstream Signal Transduction Pathway Activation

Once Ulevostinag binding induces the closed, active conformation, STING initiates a cascade of downstream signaling events. acs.orgmdpi.com This process involves translocation of the activated STING protein from the endoplasmic reticulum to the Golgi apparatus, where it can interact with and activate key downstream kinases. nih.govnih.govmdpi.com

Activation of TBK1 Kinase and Associated Phosphorylation Events

In the Golgi, the activated STING dimer serves as a scaffold to recruit TANK-binding kinase 1 (TBK1). acs.orgnih.govnih.gov This recruitment leads to the activation of TBK1, which in turn phosphorylates the C-terminal tail of the STING protein. nih.govguidetoimmunopharmacology.org This phosphorylation is a critical step that further amplifies the signal and enables the recruitment of other downstream factors. nih.gov

Nuclear Translocation and Activation of IRF3 and NFκB Transcription Factors

The phosphorylated STING-TBK1 complex then recruits the transcription factor Interferon Regulatory Factor 3 (IRF3). nih.govmdpi.comguidetoimmunopharmacology.org TBK1 phosphorylates IRF3, causing it to dimerize and translocate into the nucleus. mdpi.com In parallel, the STING pathway also triggers the activation of the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) transcription factor. acs.orgnih.govnih.gov Like IRF3, activated NF-κB also moves into the nucleus. nih.gov

Induction of Type-I Interferons and Pro-inflammatory Cytokines (e.g., IL-6, TNF-α, IFN-γ)

Inside the nucleus, the transcription factors IRF3 and NF-κB work to upregulate the expression of a wide array of innate immune genes. nih.govnih.gov This results in the robust production and secretion of type-I interferons (IFNs), such as IFN-β, and a suite of pro-inflammatory cytokines. acs.orgmdpi.com In animal models, the administration of Ulevostinag has been shown to increase the levels of IFN-β, Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α) within tumors. researchgate.net This cytokine milieu is crucial for stimulating a broader anti-tumor immune response. acs.org

Table 1: Cytokines Induced by Ulevostinag-Mediated STING Activation

| Cytokine | Type | Primary Function |

|---|---|---|

| Type-I Interferons (IFN-β) | Interferon | Induces antiviral states, enhances antigen presentation, activates immune cells. acs.orgnih.gov |

| Interleukin-6 (IL-6) | Pro-inflammatory Cytokine | Mediates acute phase response, influences immune cell differentiation and activation. acs.orgresearchgate.net |

| Tumor Necrosis Factor-alpha (TNF-α) | Pro-inflammatory Cytokine | Induces inflammation, apoptosis of tumor cells, and immune cell activation. acs.orgresearchgate.net |

| Interferon-gamma (IFN-γ) | Interferon | Potent activator of macrophages and other immune cells. acs.org |

Pre-clinical Immunomodulatory Effects at the Cellular Level

The activation of the STING pathway by Ulevostinag initiates a cascade of cellular events that collectively enhance the immune system's ability to recognize and eliminate cancer cells. These effects are primarily mediated by the induction of type I interferons and other cytokines, which act on various immune cell populations. acs.org

Dendritic cells (DCs) are professional antigen-presenting cells (APCs) essential for initiating adaptive immune responses. biorxiv.org In their immature state, they are adept at capturing antigens but are poor T-cell activators. The maturation process, which involves the upregulation of co-stimulatory molecules and MHC proteins, is critical for their ability to prime naive T cells. frontiersin.org

Research on STING agonists demonstrates that they are potent inducers of DC maturation. mdpi.combiorxiv.org The type I interferons produced following STING activation are a key signal for this process. nih.gov In cellular models, treatment with STING agonists leads to a significant upregulation of key surface markers indicative of a mature, immunogenic DC phenotype. researchgate.net This includes increased expression of co-stimulatory molecules like CD80 and CD86, which are necessary for providing the "second signal" for T-cell activation, and MHC class I and II molecules, which are responsible for presenting tumor antigens to CD8+ and CD4+ T cells, respectively. researchgate.netnih.gov

| Maturation Marker | Function in T-Cell Priming | Effect of STING Agonist Treatment |

|---|---|---|

| MHC Class I | Presents endogenous antigens (including tumor antigens) to CD8+ T cells. nih.gov | Upregulated. researchgate.net |

| MHC Class II | Presents exogenous antigens to CD4+ T cells. frontiersin.org | Upregulated. researchgate.net |

| CD80 (B7-1) | Co-stimulatory molecule; binds to CD28 on T cells to promote activation. scirp.org | Upregulated. researchgate.net |

| CD86 (B7-2) | Co-stimulatory molecule; binds to CD28 on T cells to promote activation. scirp.org | Upregulated. researchgate.net |

| CD40 | Co-stimulatory molecule; interaction with CD40L on T cells enhances DC activation. frontiersin.org | Upregulated. acs.org |

Furthermore, STING activation is instrumental in enhancing antigen cross-presentation. acs.org This is a specialized process, primarily carried out by DCs, where exogenous antigens (such as those released by dying tumor cells) are taken up, processed, and presented on MHC class I molecules to activate cytotoxic CD8+ T cells. nih.govfrontiersin.org The type I IFN-driven signaling induced by Ulevostinag promotes this pathway, ensuring that tumor-specific antigens are effectively presented to initiate a potent cytotoxic T-lymphocyte response. nih.govnoaa.gov

The ultimate goal of enhancing DC maturation and cross-presentation is the activation and expansion of tumor-specific CD8+ cytotoxic T lymphocytes (CTLs). researchgate.net Pre-clinical cellular studies, such as in vitro co-culture assays, have demonstrated the potent effects of STING agonists in this regard. nih.gov When naive CD8+ T cells are co-cultured with DCs that have been matured with a STING agonist and pulsed with a relevant antigen, there is a significant increase in T-cell activation and proliferation. biorxiv.orgnih.gov

This activation is characterized by several key functional changes in the T cells:

Proliferation: Activated CD8+ T cells undergo rapid clonal expansion, dramatically increasing the number of cells capable of recognizing and killing tumor cells. nih.gov

Cytokine Production: Effector T cells secrete cytokines, most notably IFN-γ and Tumor Necrosis Factor-alpha (TNF-α). IFN-γ has pleiotropic anti-tumor effects, including increasing MHC class I expression on tumor cells, thereby making them better targets for CTLs. cell-stress.com

Cytotoxic Activity: Fully activated CTLs acquire the machinery to directly kill target tumor cells, primarily through the release of cytotoxic granules containing perforin (B1180081) and granzymes. cell-stress.com

In vitro studies confirm that STING agonist-matured DCs are superior at inducing these effector functions in CD8+ T cells compared to immature DCs. biorxiv.org This direct, cell-intrinsic activation of the STING pathway in T cells has also been shown to regulate their metabolic reprogramming and support the formation of memory T cells, which is crucial for long-term anti-tumor immunity. nih.govcell-stress.com

The tumor microenvironment (TME) is a complex ecosystem of cancer cells, stromal cells, and various immune cells that can either suppress or promote anti-tumor immunity. frontiersin.org Ulevostinag, through the induction of a specific cytokine milieu, can reprogram key immunosuppressive components of the TME.

One of the most significant components modulated by STING agonists are tumor-associated macrophages (TAMs). nih.govthno.org Within the TME, TAMs often adopt an M2-like polarization state, which is characterized by anti-inflammatory functions that promote tumor growth, angiogenesis, and immune suppression. pnas.org STING activation in TAMs, or their exposure to the type I IFNs and other cytokines produced by STING-activated cells, can induce their repolarization from an immunosuppressive M2-like phenotype to a pro-inflammatory, anti-tumor M1-like phenotype. cell-stress.comfrontiersin.orgnih.gov This functional switch transforms them from tumor-promoting to tumor-fighting cells, capable of phagocytosis, antigen presentation, and the production of inflammatory mediators that support T-cell responses. pnas.org

| Phenotype | Key Markers | Function in TME | Effect of STING Agonist Treatment |

|---|---|---|---|

| M2-like (Immunosuppressive) | CD206, CD163, ARG1. acs.org | Promotes tumor growth, angiogenesis, and suppresses T-cell activity. pnas.org | Downregulation of M2 markers and functions. acs.orgnih.gov |

| M1-like (Pro-inflammatory) | CD80, CD86, iNOS (NOS2). acs.orgpnas.org | Phagocytosis of tumor cells, antigen presentation, production of pro-inflammatory cytokines (TNF-α, IL-6), supports T-cell responses. pnas.org | Upregulation of M1 markers and functions, promoting an anti-tumor state. acs.orgnih.gov |

Cellular Uptake, Trafficking, and Subcellular Localization Studies

For Ulevostinag to exert its biological activity, it must first cross the plasma membrane of target cells and reach its molecular target, the STING protein, in the correct subcellular compartment. As a cyclic dinucleotide, which is generally a polar, membrane-impermeable molecule, this process requires specific cellular mechanisms. acs.org

The design of synthetic STING agonists like Ulevostinag often incorporates chemical modifications, such as a phosphorothioate (B77711) backbone, to enhance metabolic stability and facilitate cellular uptake. acs.org While specific studies detailing the precise uptake mechanism for Ulevostinag are not extensively published, related oligonucleotide-based therapeutics are known to enter cells through various endocytic pathways, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis. nih.govbiorxiv.orgdovepress.com It is plausible that Ulevostinag utilizes one or more of these energy-dependent pathways to gain entry into the cell's cytoplasm.

Once inside the cell, Ulevostinag must be trafficked to its site of action. The STING protein is anchored in the membrane of the endoplasmic reticulum (ER). medchemexpress.cnnih.gov Therefore, after internalization, Ulevostinag must navigate the intracellular environment to engage with ER-resident STING. This likely involves escape from endosomal compartments to avoid degradation in lysosomes and subsequent transport through the cytosol to the ER membrane. nih.gov The successful localization of Ulevostinag at the ER is the critical initiating event that triggers the entire downstream signaling cascade responsible for its immunomodulatory effects.

Pre Clinical Efficacy and Biological Activities in Model Systems

In Vitro Cellular Efficacy Studies

Studies investigating STING agonists have utilized cell lines such as THP-1 cells, which are human monocytic leukemia cells often differentiated into macrophages for experimental purposes researchgate.netnih.govculturecollections.org.uk. Research indicates that certain modified cyclic dinucleotides (CDNs) have shown superior cell-based activity in assays measuring Interferon-beta (IFN-β) production in THP-1 cells acs.org. While specific concentration-response curves (e.g., IC50 values) for Ulevostinag in THP-1 cells are not detailed in the provided snippets, the general observation highlights the utility of such cell lines in assessing the potency of STING agonists acs.org. The THP-1 cell line's ability to mimic monocytes and its cytokine expression patterns upon stimulation are relevant for understanding cellular responses to immune-modulating agents nih.gov.

The activation of the STING pathway by Ulevostinag is associated with the induction of key immune biomarkers. Specifically, Ulevostinag has been shown to elevate Interferon-beta (IFN-β) production, a primary functional readout of STING pathway activation medkoo.comrevvity.comnebiolab.com. Studies have noted that diphosphorothioated analogues of 2′,3′-cGAMP exhibited superior cell-based activity in IFN-β production assays in THP-1 cells acs.org. Furthermore, Ulevostinag administration in animal models has been associated with elevated levels of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in injected tumors, indicating a broader immune activation profile medchemexpress.commedchemexpress.cominvivochem.com. These cytokines, along with IFN-β, serve as crucial pharmacodynamic biomarkers to assess the compound's engagement with the immune system at a cellular level revvity.comnebiolab.comworldwide.com.

In Vivo Efficacy in Non-Human Animal Models

Ulevostinag has demonstrated significant anti-tumor activity in various murine models. In MC38 colon adenocarcinoma and B16F10 melanoma tumor-bearing mice, intratumoral administration of Ulevostinag has led to substantial tumor growth inhibition and regression medchemexpress.commedchemexpress.commedchemexpress.cominvivochem.com. Specifically, a dose of 4 μg administered intratumorally on days 0, 3, and 7 resulted in improved tumor growth inhibition, with complete remission (CR) observed in 7 out of 10 mice over a 28-day period medchemexpress.commedchemexpress.com. Higher doses, such as 5 μg or 20 μg administered intratumorally, were also effective in regressing injected tumors and inhibiting tumor growth medchemexpress.commedchemexpress.cominvivochem.com. Preclinical studies also indicated that Ulevostinag, when combined with anti-PD-1 therapy (such as mDX400 or pembrolizumab), further enhanced tumor regression and efficacy compared to single-agent treatment medchemexpress.commedchemexpress.comlarvol.com. In the CT26 murine tumor model, systemic administration of Ulevostinag also led to significant tumor growth inhibition and complete tumor regression targetedonc.com.

A notable biological activity of Ulevostinag observed in preclinical models is its ability to induce abscopal effects, meaning it can inhibit tumor growth at sites distant from the administration site medchemexpress.commedchemexpress.commedchemexpress.com. When administered intratumorally at doses of 5 μg or 20 μg, Ulevostinag was shown to activate tumor-specific immune responses and inhibit tumor growth in untreated, distal tumors medchemexpress.commedchemexpress.commedchemexpress.com. This phenomenon is consistent with the immune-mediated mechanism of action of STING agonists, where local activation triggers a systemic immune response capable of targeting distant tumor lesions acs.org. Studies exploring the abscopal effect in general have established that immune-mediated responses, often involving T cells, are crucial for this phenomenon mdpi.comnih.gov. Ulevostinag's capacity to elicit these distal effects underscores its potential for comprehensive anti-cancer immunity acs.orgmdpi.com.

The pharmacodynamic effects of Ulevostinag in animal models have been assessed through the measurement of specific immune biomarkers. Following intratumoral administration, particularly at a dose of 20 μg, Ulevostinag treatment resulted in elevated levels of IFN-β, IL-6, and TNF-α within the injected tumors medchemexpress.commedchemexpress.cominvivochem.com. These elevated cytokine levels serve as direct evidence of STING pathway activation and subsequent immune cell stimulation. In clinical studies, similar patterns of elevated circulating biomarkers such as CXCL10, IFN-γ, and IL-6 were observed following Ulevostinag administration, correlating with STING activation and target engagement researchgate.net. The evaluation of such pharmacodynamic biomarkers is critical for understanding a drug's mechanism of action, confirming target engagement, and optimizing dosing strategies in drug development worldwide.comesmed.org.

Synergistic Effects in Combination with Other Immunomodulators in Pre-clinical Models

Ulevostinag (MK-1454), a synthetic cyclic dinucleotide (CDN) STING agonist, has demonstrated potential in modulating the immune system to combat cancer. Preclinical research has explored its synergistic effects when combined with other immunomodulatory agents, particularly immune checkpoint inhibitors (ICIs), to enhance anti-tumor responses. The rationale behind such combinations stems from the understanding that STING agonists can promote a pro-inflammatory tumor microenvironment, thereby increasing the infiltration and activation of effector immune cells, which can then synergize with the immune-restoring capabilities of ICIs.

While specific quantitative data from these preclinical studies are not detailed in the provided summaries, the observed outcomes highlight a significant synergistic benefit.

| Pre-clinical Model System | Combination Therapy | Observed Outcome | Reference |

| Syngeneic tumor-bearing mice | Ulevostinag (MK-1454) + Anti-PD-1 therapy | Complete tumor regression; enhanced antitumor effects | nih.gov |

| MC38 and B16F10 mouse models | Ulevostinag (MK-1454) + mDX400 (anti-PD-1 antibody) | Striking tumor shrinkage | nih.gov |

These preclinical results support the strategy of combining Ulevostinag with immune checkpoint inhibitors to overcome tumor resistance and improve therapeutic outcomes, paving the way for its investigation in clinical trials.

Compound Names Mentioned:

Ulevostinag (MK-1454)

Pembrolizumab (B1139204) (MK-3475)

mDX400

ADU-S100

SB11285

Computational Chemistry and Theoretical Investigations of Ulevostinag

Molecular Docking and Ligand-Protein Complex Modeling

Molecular docking plays a pivotal role in the early stages of drug discovery, including the development of STING agonists like Ulevostinag. This technique predicts the preferred orientation of a ligand (Ulevostinag) when bound to a protein receptor (STING), estimating the affinity of such binding. Computational methods, including molecular docking, were instrumental in the discovery and chemical development of Ulevostinag, aiding in the evaluation of numerous CDN candidates for STING agonist activity acs.orgnih.govresearchgate.netacs.org. In related research on STING-CDN interactions, molecular docking has been used to understand the binding modes and identify key residues involved in the interaction, providing a structural basis for ligand design biorxiv.orgnih.govmdpi.com. For instance, the binding mode and kinetic binding profiles of MK-1454 (Ulevostinag) were found to closely resemble those of the endogenous ligand 2',3'-cGAMP in various biophysical studies, suggesting that docking simulations likely contributed to this understanding acs.org.

Molecular Dynamics Simulations for Conformational and Interaction Dynamics

Molecular dynamics (MD) simulations are essential for investigating the dynamic behavior of molecules and their interactions over time. For Ulevostinag and other CDNs, MD simulations provide detailed insights into the conformational flexibility of the ligand and the STING protein, as well as the stability of the ligand-protein complex acs.orgresearchgate.netacs.orgbiorxiv.orgnih.govresearchgate.net. These simulations help to map out the dynamic aspects of binding, including ligand residence time and the influence of protein conformational changes on binding affinity. Free Energy Perturbation (FEP) calculations, a rigorous MD-based method, are employed to provide thermodynamically accurate descriptions of ligand-protein binding events, allowing for the prediction of binding affinity changes upon molecular modifications acs.org. Studies on CDNs, in general, have shown that MD simulations can reveal how different CDN structures induce varying degrees of conformational and dynamic changes in the STING binding cavity, influencing their interaction profiles nih.govresearchgate.net.

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, employing methods such as Density Functional Theory (DFT), are fundamental tools for characterizing the electronic structure, molecular properties, and reactivity of chemical compounds. These calculations can predict molecular geometries, electron distribution, electrostatic potentials, and reaction pathways, providing a theoretical basis for understanding chemical behavior nih.govnih.govresearchgate.netaps.orgaps.orgarxiv.org. While specific quantum chemical calculations for Ulevostinag are not extensively detailed in the provided literature, these methods are broadly applied in medicinal chemistry to understand the electronic properties that govern molecular interactions and reactivity. For cyclic dinucleotides, quantum chemical calculations have been used to assess conformational energies and compare them with experimental NMR data, aiding in the validation of computational models for these challenging molecules researchgate.netresearchgate.netrsc.org.

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling

Cheminformatics and QSAR modeling are powerful approaches for establishing relationships between the chemical structure of compounds and their biological activity. QSAR models are developed using statistical methods to predict the activity of new molecules based on the properties of known active compounds. For nucleoside analogs, which share structural similarities with components of Ulevostinag, QSAR models have been successfully developed to predict pharmacological potency. These models have demonstrated good classification accuracy in predicting activities, such as anti-HIV effects, and have been valuable in guiding the design of novel therapeutic agents researchgate.netacs.orgresearchgate.netresearchgate.net. The TOPS-MODE approach, a cheminformatics technique, has also been employed in predicting biological activity for nucleoside derivatives researchgate.net.

Virtual Screening and In Silico Analog Design

Virtual screening (VS) is a computational technique used to rapidly search large databases of chemical compounds to identify those most likely to bind to a specific biological target. This method is instrumental in discovering novel drug leads and has been employed in the development of STING agonists researchgate.netresearchgate.net. By virtually screening millions of compounds, researchers can prioritize molecules for experimental testing, significantly accelerating the drug discovery process. Furthermore, in silico analog design, often informed by docking and MD simulations, allows for the rational modification of lead compounds like Ulevostinag to optimize their pharmacokinetic properties, potency, and selectivity, thereby creating improved therapeutic candidates acs.orgrsc.org.

Computational Chemistry Data for Ulevostinag

The following table summarizes key computational chemistry descriptors for Ulevostinag, providing a quantitative profile of its physicochemical properties.

| Property | Value |

| TPSA (Ų) | 248.73 |

| LogP | 1.4879 |

| H-Acceptors | 18 |

| H-Donors | 5 |

| Rotatable Bonds | 2 |

Source: Current time information in Aurangabad Division, IN.

Compound List:

Ulevostinag (MK-1454)

2',3'-cGAMP

c-di-AMP

c-di-GMP

WB436B

ADU-S100

IACS-8803

IACS-8779

3'-fluoro-guanosine

E7766

GSK3745417

BMS-986301

TAK-676

SB11285

diABZI

Vadimezan (DMXAA)

Stability, Degradation, and Biotransformation Pathways

Photodegradation Mechanisms: Investigation of Singlet Oxygen Involvement and Other Oxidative Pathways

The stability of Ulevostinag under light exposure is a crucial factor for its formulation and storage. Studies have shown that Ulevostinag undergoes degradation when subjected to light stress. researchgate.net The degradation process under photolytic conditions appears to involve oxidative pathways, as evidenced by the formation of oxidative degradation products. researchgate.net

Under light stress conditions compliant with the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) Q1B guidelines, Ulevostinag exhibits the formation of a specific photo-degradation product in addition to oxidative degradation products. researchgate.net While the precise mechanisms of photo-oxidation are complex, the formation of these degradation products suggests that the molecule is susceptible to light-induced degradation.

Oxidation is a common degradation pathway for active pharmaceutical ingredients and can occur through one-electron processes involving peroxy radicals or two-electron processes by peroxides. researchgate.net In the case of Ulevostinag, exposure to hydrogen peroxide, a potent oxidizing agent, results in the significant formation of oxidative degradation products, designated as Ox 1 Deg and Ox 2 Deg. researchgate.net Similar, though less pronounced, degradation is observed under stress from 2,2'-azobis(2-methylpropionitrile) (B43924) (AIBN), a radical initiator. researchgate.net This indicates that both oxidative and radical-initiated pathways can contribute to the degradation of Ulevostinag.

While the involvement of oxidative pathways is evident, the specific role of singlet oxygen in the photodegradation of Ulevostinag has not been definitively established in the available literature. Singlet oxygen is a highly reactive form of oxygen that can be generated under photolytic conditions and is a known mediator of photodegradation for many organic molecules. Further investigation would be required to elucidate the precise contribution of singlet oxygen to the photodegradation of Ulevostinag.

Stability in Simulated Biological Milieu (e.g., enzymatic stability in non-human systems)

The stability of Ulevostinag in biological systems is a key determinant of its pharmacokinetic profile and therapeutic efficacy. As a cyclic dinucleotide, Ulevostinag is potentially susceptible to degradation by nucleases. To enhance its metabolic stability, Ulevostinag incorporates phosphorothioate (B77711) linkages in its structure. acs.org This modification, a common strategy in the design of oligonucleotide therapeutics, is known to confer resistance to nuclease-mediated degradation. acs.org

The phosphorothioate backbone modification has been shown to improve the drug-like properties of nucleic acids by increasing their metabolic stability. acs.org For instance, the diphosphorothioate analogue of 2',3'-cGAMP demonstrated enhanced stability in THP-1 cell lysates compared to the endogenous ligand. acs.org This suggests that the phosphorothioate linkages in Ulevostinag likely contribute to its stability in enzymatic environments.

Identification and Characterization of Degradation Products via Mass Spectrometry

The identification of degradation products is essential for understanding the degradation pathways of a pharmaceutical compound and for ensuring the safety and quality of the drug product. For Ulevostinag, degradation studies under oxidative and photolytic stress have led to the observation of distinct degradation products. researchgate.net

Under oxidative stress induced by hydrogen peroxide and AIBN, two primary degradation products, termed Ox 1 Deg and Ox 2 Deg, have been observed. researchgate.net When subjected to light stress, an additional photo-degradation product is formed alongside the oxidative degradants. researchgate.net

The following table summarizes the degradation products of Ulevostinag observed under different stress conditions:

| Stress Condition | Degradation Product(s) Observed |

|---|---|

| Hydrogen Peroxide | Ox 1 Deg, Ox 2 Deg |

| AIBN | Ox 1 Deg, Ox 2 Deg (to a lesser extent) |

| Light Stress (ICH Q1B) | Photo-degradation product, Ox 1 Deg, Ox 2 Deg |

While the presence of these degradation products has been established through chromatographic methods, detailed structural characterization via mass spectrometry, including their mass-to-charge ratios and fragmentation patterns, is not publicly available in the reviewed literature. Such data would be necessary for the definitive identification and structural elucidation of these degradants.

Advanced Analytical and Biophysical Characterization of Ulevostinag and Its Complexes

Spectroscopic Techniques for Structural and Conformational Analysis

Spectroscopic methods are paramount in elucidating the three-dimensional structure of Ulevostinag and its complexes, as well as understanding the conformational dynamics upon ligand binding.

X-ray Crystallography of Ulevostinag-STING Complexes

X-ray crystallography is a fundamental technique for determining the atomic and molecular structure of crystalline materials. In the context of Ulevostinag, this method has been leveraged to gain insights into its interaction with the Stimulator of Interferon Genes (STING) protein. By analyzing the diffraction pattern of X-rays passing through crystals of the Ulevostinag-STING complex, researchers can generate a three-dimensional model of the electron density, revealing the precise arrangement of atoms and chemical bonds within the complex acs.orgwikipedia.org. This structural information is vital for understanding the binding mode, the specific interactions between Ulevostinag and STING, and how this binding induces conformational changes in STING. For instance, studies on related cyclic dinucleotides have shown that their binding to STING can induce a significant structural reorganization of the protein, shifting it from an open to a closed conformation, with the bound ligand being sequestered from the surrounding solution acs.org. While specific crystal structures of Ulevostinag-STING complexes are proprietary or detailed in specialized literature, the general approach involves investigating crystal structures and computational methods prior to synthetic preparations to guide the discovery process acs.org.

Advanced NMR Spectroscopy for Ligand-Binding and Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy offers powerful capabilities for characterizing protein-ligand interactions in solution, providing information about binding modes, conformations, and dynamics anu.edu.aumdpi.comnih.govresearchgate.net. For Ulevostinag, NMR techniques can be employed to study its binding to STING and to probe any conformational changes that occur upon complex formation. These studies can involve techniques such as chemical shift mapping (CSP), where changes in the NMR signals of protein residues upon ligand binding indicate the interaction site mdpi.com. Advanced NMR methods can also characterize the binding mode in stable protein-ligand complexes and provide insights into conformational exchanges anu.edu.aunih.gov. The reorganization observed in STING upon binding to cyclic dinucleotides, including the sequestration of the ligand, is amenable to investigation through various spectroscopic studies, which often include NMR acs.org. Furthermore, NMR experiments like HMBC (Heteronuclear Multiple Bond Correlation) are essential for determining multi-bond heteronuclear correlations in organic molecules, aiding in the structural elucidation of Ulevostinag itself researchgate.net.

Chromatographic Methods for Purity Assessment and Diastereomeric Resolution (e.g., UPLC)

Ensuring the purity and stereochemical integrity of Ulevostinag is critical for its therapeutic efficacy and safety. Chromatographic methods, particularly Ultra-Performance Liquid Chromatography (UPLC), are indispensable for these assessments. Ulevostinag, being a phosphorothioate (B77711) cyclic dinucleotide, possesses chiral centers, necessitating the separation and quantification of its diastereomers.

During the development of Ulevostinag (MK-1454), purification by reverse-phase preparative High-Performance Liquid Chromatography (prep-HPLC) was employed to isolate the desired Rp,Rp-diastereomer, indicating that chromatographic separation was key to obtaining the pure active compound acs.org. The synthesis often yields a mixture of diastereomers, with ratios such as approximately 3:1 (Rp:Sp) being reported for certain steps, underscoring the need for effective resolution techniques acs.org.

Chiral purity assays typically rely on chromatography, either directly using chiral stationary phases or indirectly by derivatizing enantiomers into diastereomers, which can then be separated on achiral columns nih.govchromatographyonline.com. Standard chromatographic methods for assessing purity and resolving diastereomers often involve stringent system suitability criteria to ensure method reliability.

Table 1: Chromatographic Purity Assessment Parameters for Chiral Compounds

| Parameter | Typical Target Value | Notes |

| Resolution (Rs) | ≥ 1.7 (baseline) | Higher values (e.g., ≥ 3.0 or 4.08) are preferred for better separation and reduced peak overlap. |

| Tailing Factor | ≤ 1.5 | Indicates peak symmetry; values closer to 1 are ideal. |

| Theoretical Plates | > 15,000 | Higher efficiency columns (like UPLC) lead to better resolution. |

| Precision (% RSD) | ≤ 2.0% (retention time/area) | For the major component; lower precision targets (e.g., ≤ 20%) may be acceptable for minor impurities. |

| Linearity | Demonstrated over relevant concentration range | Essential for accurate quantitation of impurities. |

High-efficiency UPLC columns, such as those designed for improved resolution, are particularly valuable for separating closely eluting peaks, thereby enabling more accurate characterization and quantification of analytes lcms.cz.

Isotope Labeling Strategies for Mechanistic Probing

Isotope labeling is a powerful strategy for dissecting the mechanisms of action, metabolic pathways, and pharmacokinetic profiles of drug candidates like Ulevostinag. By incorporating stable or radioactive isotopes into the molecule, researchers can track its fate and understand its interactions at a molecular level.

Traditional Stable Isotope Labeling (SIL) approaches have been applied to Ulevostinag (MK-1454), with a multi-step synthesis route yielding labeled compound acs.org. Isotopic labeling experiments have also been instrumental in establishing a full mechanistic understanding of specific synthetic steps, such as cyclization reactions researchgate.net.

The pharmaceutical industry highly values efficient methods for incorporating isotopes, as isotopically labeled compounds are essential for drug development, from pre-clinical trials through to later stages au.dk. Different isotopes serve distinct purposes in mechanistic and metabolic investigations.

Table 2: Isotope Labeling Applications in Pharmaceutical Research

| Isotope | Primary Applications | Notes |

| ¹³C (Carbon-13) | Mechanistic studies, Analytical studies | Used to trace reaction pathways, understand enzyme mechanisms, and as internal standards for quantitative analysis. |

| ¹⁴C (Carbon-14) | Metabolism studies (ADME), Pharmacokinetics | A radioactive isotope used as a tracer to track drug distribution, metabolism, and excretion in vivo. |

| ¹¹C (Carbon-11) | Positron Emission Tomography (PET) imaging | A short-lived positron emitter used for in vivo imaging to assess target engagement, biodistribution, and receptor occupancy. Requires rapid synthesis protocols. |

| ²H (Deuterium) | Mechanistic studies, Metabolic stability studies | Can be used to study reaction kinetics via the kinetic isotope effect and to enhance metabolic stability by replacing labile hydrogen atoms. |

These labeling strategies provide invaluable data for understanding how Ulevostinag functions and how it is processed by biological systems.

Emerging Research Directions and Future Perspectives Pre Clinical Focus

Rational Design and Synthesis of Next-Generation STING Agonists

The discovery of Ulevostinag was the result of a deliberate and rational design process aimed at creating a STING agonist with optimized therapeutic properties. Researchers leveraged X-ray crystallography and computational modeling to investigate the binding interaction between endogenous ligands like 2',3'-cyclic guanosine (B1672433) monophosphate-adenosine monophosphate (2',3'-cGAMP) and the STING protein. nih.gov This structural understanding allowed for the exploration of novel chemical space beyond natural CDNs. nih.gov

A key innovation in the molecular architecture of Ulevostinag is the incorporation of phosphorothioate (B77711) linkages in the cyclic dinucleotide backbone. nih.gov This modification is a widely used strategy in nucleic acid therapeutics to enhance metabolic stability against degradation by nucleases. nih.gov Specifically, Ulevostinag contains (Rp)-configured phosphorothioate linkages, a stereochemical feature that contributes to its drug-like properties. nih.gov The synthesis of this complex molecule was enabled by a variety of synthetic innovations, including the use of biocatalytic processes to achieve the desired structure and purity. nih.gov This design strategy successfully produced a potent CDN agonist with characteristics suitable for pre-clinical and clinical development. nih.gov

| Compound/Molecule | Class | Role in STING Pathway Research |

| Ulevostinag (MK-1454) | Synthetic Cyclic Dinucleotide | A potent, rationally designed STING agonist with enhanced stability. nih.gov |

| 2',3'-cGAMP | Endogenous Cyclic Dinucleotide | The natural ligand for the STING protein, produced by cGAS. nih.gov |

| DMXAA (Vadimezan) | Small Molecule (Xanthenone) | A mouse-specific STING agonist that highlighted species differences in the STING protein. nih.gov |

Exploration of Novel Delivery Systems and Strategies (e.g., biocompatible carriers for pre-clinical studies)

A significant challenge for CDN-based therapeutics like Ulevostinag is effective delivery to the target site. Due to their anionic and polar nature, CDNs exhibit poor cell membrane permeability and are susceptible to degradation. nih.gov Consequently, research has focused on localized administration and the development of advanced delivery systems.

For potent immune activators, direct intratumoral injection is an attractive strategy to maximize local efficacy while minimizing systemic exposure and the risk of widespread inflammatory responses. nih.gov Ulevostinag, with its high aqueous solubility and pharmacokinetic profile, is well-suited for this approach. nih.gov

Beyond direct injection, the pre-clinical field is actively exploring biocompatible carriers to improve the delivery and efficacy of STING agonists. These novel systems aim to protect the agonist from degradation, enhance cellular uptake, and prolong retention within the tumor microenvironment. nih.govresearchgate.net Examples of such carriers being investigated for CDN delivery include:

Nanoparticles: Biodegradable mesoporous silica (B1680970) nanoparticles (bMSN) have been shown to efficiently encapsulate CDNs, improve cellular uptake, and enhance anti-tumor efficacy in murine models. nih.gov

Liposomes: Lipid-based carriers can protect the CDN payload and facilitate fusion with cell membranes for cytosolic delivery. researchgate.net

Polymer-drug conjugates: Attaching STING agonists to biocompatible polymers can alter their pharmacokinetic properties, enabling systemic delivery with preferential accumulation in tumor tissue. biorxiv.org

Cell-based carriers: Natural carriers like exosomes are being explored for their ability to deliver small nucleotides, offering high biocompatibility. nih.govresearchgate.net

These delivery technologies hold the potential to overcome the inherent limitations of free CDNs, broadening the therapeutic applicability of compounds like Ulevostinag. nih.gov

Identification of Novel Pre-clinical Biomarkers for Response and Efficacy

To effectively develop STING agonists, it is crucial to identify biomarkers that can measure target engagement and predict therapeutic response. Pre-clinical studies with Ulevostinag in immune-competent mouse models have demonstrated robust upregulation of cytokines within the tumor. nih.gov These findings have been instrumental in establishing proof-of-concept and understanding the drug's biological activity.

Key biomarkers identified in pre-clinical and translational studies include a range of cytokines, chemokines, and gene expression signatures that signify activation of the STING pathway and the subsequent innate and adaptive immune responses. nih.govnih.gov

| Biomarker | Type | Significance in Pre-clinical Models |

| Interferon-β (IFN-β) | Cytokine | A hallmark of STING pathway activation; directly induced by the IRF3 transcription factor. nih.govresearchgate.net |

| IL-6 and TNF-α | Pro-inflammatory Cytokines | Indicate a broad inflammatory response within the tumor microenvironment following STING activation. researchgate.net |

| CXCL10 (IP-10) | Chemokine | A key chemokine induced by Type I IFNs that is responsible for recruiting T cells to the tumor. nih.gov |

| Interferon-γ (IFNγ) | Cytokine | Indicates the activation of an adaptive T-cell response. nih.govnih.gov |

| STING-related gene signature | Transcriptomic Marker | A set of genes in blood or tissue whose expression levels change upon STING pathway activation, providing a molecular fingerprint of drug activity. nih.gov |

These biomarkers not only confirm that the agonist is hitting its target but also provide crucial insights into the quality and magnitude of the induced immune response, guiding further development. nih.gov

Expansion of Research Applications (e.g., vaccine adjuvants in broader immunological research)

The powerful immune-stimulating properties of STING agonists make them highly attractive candidates for applications beyond cancer monotherapy, most notably as vaccine adjuvants. nih.govnih.gov Adjuvants are critical components of modern vaccines, enhancing the magnitude and durability of the immune response to a given antigen. bmj.com

STING agonists like Ulevostinag function as potent adjuvants by mimicking a viral infection, which triggers a strong type-I interferon response. nih.gov This response is crucial for activating dendritic cells, which in turn orchestrate a robust and long-lasting antigen-specific T cell and B cell response. Pre-clinical research has shown that other CDN STING agonists can significantly enhance immune responses to subunit vaccines against infectious diseases such as tuberculosis and anthrax. nih.gov

The integration of STING agonists into vaccine formulations is an ideal strategy to bolster immunity against challenging pathogens and to improve the efficacy of therapeutic cancer vaccines. nih.govnih.gov The continued pre-clinical investigation of potent, stable agonists like Ulevostinag in this context could lead to more effective vaccines for a wide range of diseases. bmj.com

Integration with Systems Biology and Omics Approaches for Deeper Understanding of Immune Responses

To fully comprehend the complex network of biological events triggered by Ulevostinag, researchers are turning to systems biology and 'omics' technologies. dntb.gov.ua Rather than focusing on a single molecule or pathway, systems biology takes a holistic approach, integrating large datasets to model the intricate interactions within a biological system. biorxiv.org

'Omics' technologies, such as genomics, transcriptomics (gene expression), proteomics (proteins), and metabolomics (metabolites), provide the high-throughput data necessary for this integrative analysis. dntb.gov.uabiorxiv.org In the context of Ulevostinag, these approaches can be used to:

Map Transcriptional Changes: Single-cell transcriptomic analysis of immune cells after STING agonist treatment can reveal which cell types are activated and identify the specific gene networks involved in the immune response. nih.gov The assessment of a "STING-related RNA-based blood gene expression signature" is a direct application of this approach. nih.gov

Identify Novel Biomarkers: Proteomic analysis of plasma or tumor tissue can uncover new protein biomarkers associated with response or resistance.

Understand Metabolic Reprogramming: Metabolomics can shed light on how STING activation alters the metabolic state of immune and cancer cells, a critical factor in their function and survival. nih.gov

By integrating these multi-omic datasets, researchers can build comprehensive models of Ulevostinag's effects on the immune system, leading to a deeper understanding of its mechanism of action and facilitating the discovery of new therapeutic combinations and predictive biomarkers. consensus.appresearchgate.net

Conclusion

Summary of Key Academic Contributions Regarding Ulevostinag

Ulevostinag (MK-1454) has emerged as a significant compound in the field of cancer immunotherapy, primarily due to its role as a Stimulator of Interferon Genes (STING) agonist. Academic research has established Ulevostinag's ability to activate the STING pathway, a critical component of the innate immune system. This activation leads to the upregulation of pro-inflammatory cytokines, such as Interferon-beta (IFN-β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α) within the tumor microenvironment invivochem.commedchemexpress.com. Preclinical studies have demonstrated that Ulevostinag, particularly when administered intratumorally, can induce robust tumor cytokine upregulation and exhibit potent antitumor activity invivochem.commedchemexpress.com. A key contribution has been the demonstration of its efficacy in enhancing the activity of other immunotherapies, notably anti-PD-1 antibodies, leading to improved tumor growth inhibition and even complete remission in some preclinical models invivochem.commedchemexpress.com. Furthermore, clinical studies have provided evidence of dose-dependent pharmacokinetics and target engagement, confirming its mechanism of action in human subjects researchgate.netaacrjournals.orgnih.gov. The development of Ulevostinag also represents a significant achievement in medicinal chemistry and chemical development, overcoming challenges associated with its complex cyclic dinucleotide structure, including the development of efficient synthetic routes acs.org.

Remaining Scientific Challenges and Knowledge Gaps

Despite the promising preclinical and early clinical findings, several scientific challenges and knowledge gaps remain concerning Ulevostinag. While intratumoral administration has shown efficacy, optimizing delivery methods and understanding the systemic distribution and potential for off-target effects require further investigation. Although clinical trials have indicated manageable toxicity and dose-dependent pharmacokinetics, a comprehensive understanding of the long-term effects and the full spectrum of potential adverse events is still developing researchgate.netaacrjournals.orgnih.gov. The precise mechanisms by which Ulevostinag synergizes with other immunotherapies, such as anti-PD-1 antibodies, and how this combination impacts the broader immune landscape require deeper exploration. Additionally, identifying specific biomarkers that predict patient response to Ulevostinag, either as a monotherapy or in combination, is crucial for its targeted application. Further research is also needed to elucidate the impact of Ulevostinag on different immune cell populations within the tumor microenvironment and to understand potential resistance mechanisms that might emerge during treatment. The chemical complexity of Ulevostinag also presents ongoing challenges in large-scale manufacturing and formulation, although significant progress has been made in developing efficient synthetic pathways acs.org.

Broader Academic Impact on Chemical Biology and Immunomodulation Research

The research surrounding Ulevostinag has made substantial contributions to the broader academic fields of chemical biology and immunomodulation. As a potent STING agonist, Ulevostinag serves as a valuable tool for dissecting the intricate mechanisms of innate immune signaling and its role in anti-tumor immunity. Its development highlights the potential of small molecule modulators of innate immune pathways for cancer therapy, stimulating further research into similar compounds and therapeutic strategies frontiersin.orgnih.govresearchgate.netresearchgate.net. The success in overcoming the synthetic challenges of this complex cyclic dinucleotide has also advanced the field of synthetic chemistry, providing new methodologies applicable to other complex drug candidates. Furthermore, Ulevostinag's progression into clinical trials validates the STING pathway as a viable target for cancer immunotherapy, encouraging the development of next-generation STING agonists and combination therapies. The data generated from clinical studies, particularly regarding pharmacokinetics and biomarker analysis, offer critical insights into the in vivo behavior of STING agonists and their engagement with the human immune system, thereby shaping future research directions in immunomodulation researchgate.netaacrjournals.orgnih.gov.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.